REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][C:7]#[N:8])=[CH:4][CH:3]=1.N1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[Cl-].[OH2:18]>>[C:7]([CH2:6][C:5]1[CH:9]=[CH:10][C:2]([NH:1][C:12]([CH:13]2[CH:4]([CH:5]([CH3:9])[CH3:6])[CH2:3][CH2:2][CH:15]([CH3:16])[CH2:14]2)=[O:18])=[CH:3][CH:4]=1)#[N:8]
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(CC#N)C=C1
|
Name
|
|
Quantity
|
4.04 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
p-menthane-3-carbon
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with 50 mL of water and 50 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford the crude product, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from hexanes
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC1=CC=C(C=C1)NC(=O)C1CC(CCC1C(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |